5-(Piperidin-4-ylmethyl)thiazol-2-amine
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Overview
Description
5-(Piperidin-4-ylmethyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a piperidine moiety Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-ylmethyl)thiazol-2-amine typically involves the condensation of thiourea with an alpha-halo ketone. This reaction forms the thiazole ring, which is then further functionalized to introduce the piperidine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-ylmethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-(Piperidin-4-ylmethyl)thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiazole-5-carboxamide: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
5-(Piperidin-4-ylmethyl)thiazol-2-amine is unique due to the presence of the piperidine moiety, which can enhance its biological activity and specificity. This structural feature allows for more targeted interactions with molecular targets, potentially leading to more effective therapeutic agents .
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
5-(piperidin-4-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c10-9-12-6-8(13-9)5-7-1-3-11-4-2-7/h6-7,11H,1-5H2,(H2,10,12) |
InChI Key |
RPVFXTAXWQQQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=CN=C(S2)N |
Origin of Product |
United States |
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